BenchChemオンラインストアへようこそ!

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Physicochemical Property Lipophilicity Drug Design

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine (CAS 474448-87-8) is a synthetic secondary amine characterized by a 1-methylimidazole core connected to a benzylamine moiety via a methylene bridge. It is primarily utilized as a specialized chemical intermediate in medicinal chemistry.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 474448-87-8
Cat. No. B1638462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine
CAS474448-87-8
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CNCC2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-15-8-7-14-12(15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3
InChIKeyYKRXJFHSEYGWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine (CAS 474448-87-8): A Versatile Imidazole Building Block for Anti-P-gp and Anti-HIV Research


Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine (CAS 474448-87-8) is a synthetic secondary amine characterized by a 1-methylimidazole core connected to a benzylamine moiety via a methylene bridge. It is primarily utilized as a specialized chemical intermediate in medicinal chemistry. Its unique substitution pattern differentiates it from simpler imidazole amines [1]. This compound serves as a critical structural precursor in the synthesis of complex, biologically active molecules, including novel P-glycoprotein (P-gp) modulators for overcoming multidrug resistance in cancer [2] and potent CXCR4 antagonists with anti-HIV activity [3].

Why Generic Imidazole Amine Substitution Fails for Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine


Substituting Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine with simpler or differently substituted imidazole amines is not feasible for downstream applications due to significant differences in physicochemical properties and structural geometry. The N-benzyl and N-methyl groups are not merely substituents but critical pharmacophoric elements that dictate lipophilicity and molecular shape. For instance, the target compound's specific logP and logD values, which are distinct from its non-benzylated precursor [1], directly correlate with the potency of the final P-gp modulators, where lipophilicity is a key factor for activity [2]. Furthermore, unlike its regioisomer where the amine is directly attached to the imidazole ring, the methylene-amine linker in this compound provides the conformational flexibility required to form the 'Y-shaped' scaffold necessary for binding to transporters like P-gp and receptors like CXCR4 [2][3].

Quantitative Evidence for Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine Differentiation


1. Enhanced Lipophilicity (LogP/LogD) vs. Non-Benzylated Precursor

The addition of a benzyl group to the imidazole core drastically increases lipophilicity, a property critical for the activity of final drug candidates. While the non-benzylated precursor (1-methyl-1H-imidazol-2-yl)methanamine has a low logP of -0.72, making it highly hydrophilic [1], the target compound's structure is designed for a much higher logP. This difference is consistent with the observed logP of 2.10 for the structurally analogous N-benzyl-1-methyl-1H-imidazol-2-amine , indicating a fundamental shift in solubility and membrane permeability that cannot be achieved with the precursor.

Physicochemical Property Lipophilicity Drug Design

2. Conformational Flexibility vs. Rigid N-Imidazol-2-amine Regioisomer

The target compound features a methylene bridge between the imidazole ring and the amine, providing critical conformational freedom. Its rigid regioisomer, N-benzyl-1-methyl-1H-imidazol-2-amine (CAS 939758-57-3), has the amine nitrogen directly attached to the imidazole, resulting in a more constrained geometry [1]. This flexibility is a defining feature of the 'Y-shaped' pharmacophore scaffold described for potent P-gp modulators, where the target compound's linker between the benzene and imidazole rings is 'longer and more flexible' than in rigid analogs, allowing for more conformation options for target binding [2].

Scaffold Geometry Conformational Analysis Medicinal Chemistry

3. Validated Utility as Key Intermediate for Potent P-gp Modulators vs. Non-Benzylated Analogs

The target compound's value is demonstrated by its successful incorporation into a series of highly potent P-gp modulators, a feat not replicable with simpler analogs. Using the Naamidine scaffold template, researchers designed and synthesized a series of 4,5-di-substituted benzyl-1-methyl-1H-imidazol-2-substituted amines based on this building block [1]. The most potent resulting compounds, 12c and 17c, at 1 μM concentration sensitized multidrug-resistant breast cancer cells (MDA435/LCC6MDR) toward Taxol by 26.4 and 24.5 folds, respectively, with EC50 values of 212.5 nM and 210.5 nM. This is approximately 5-6 folds more potent than the classic P-gp inhibitor verapamil (RF = 4.5) [1].

P-glycoprotein Modulator Multidrug Resistance Cancer

4. Structural Basis for CXCR4 Antagonist Synthesis vs. N-H Imidazole Analog

The N-methyl substitution on the imidazole ring is critical for the synthesis of specific, potent CXCR4 antagonists. Patents for anti-HIV amine compounds explicitly claim structures containing the N-[(1-methylimidazol-2-yl)methyl] moiety, such as the precursor to KRH-3955, an orally bioavailable CXCR4 antagonist with an EC50 of 0.3-1.0 nM against X4 HIV-1 . The N-H analog, benzyl(1H-imidazol-2-ylmethyl)amine, would be incompatible with the final commercial synthesis route due to selectivity issues in subsequent alkylation steps [1]. The N-methyl group of the target compound ensures regioselective derivatization, preventing unwanted side reactions at N-H positions.

CXCR4 Antagonist Anti-HIV Chemokine Receptor

5. Superior Hydrogen Bond Acceptor Capacity vs. Direct Imidazol-2-amine Isomer

The arrangement of nitrogen atoms in the target compound creates a distinct hydrogen bond acceptor/donor profile. The exocyclic secondary amine (pKa ~7-8, estimated) is a stronger base and a better hydrogen bond donor than the endocyclic imidazole nitrogen. Its isomer, N-benzyl-1-methyl-1H-imidazol-2-amine (CAS 939758-57-3), has the aniline-like nitrogen directly on the ring, reducing its basicity and donor capacity [1]. This difference is crucial for interactions with biological targets. The activity of derived Naamidine analogs is partly attributed to hydrogen bond acceptors introduced by this specific amine arrangement [2].

Molecular Recognition Drug-Receptor Interaction SAR

Prime Application Scenarios for Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine (CAS 474448-87-8)


Synthesis of Next-Generation P-gp Modulators for Multidrug-Resistant Cancer

This is the most literature-supported application. Research groups focused on overcoming multidrug resistance should source this compound as the core scaffold building block. The target compound's unique Y-shaped geometry and lipophilicity are essential for replicating the synthesis of highly potent modulators like compound 12c, which shows a 26.4-fold reversal of Taxol resistance at 1 μM, a level of activity unattainable with non-benzylated or N-H imidazole analogs [1].

Development of Orally Bioavailable CXCR4 Antagonists for HIV Therapy

For anti-HIV drug discovery, this compound is a validated intermediate for synthesizing selective CXCR4 inhibitors. Patents explicitly use the N-[(1-methylimidazol-2-yl)methyl]amine substructure to construct molecules like KRH-3955, which inhibits X4 HIV-1 with sub-nanomolar EC50 [1]. Substituting this with the N-H imidazole analog will likely fail to produce the patented structures due to synthetic incompatibility and altered receptor binding, as confirmed by the patent's specific claims [2].

Building Diverse Imidazole-Focused Compound Libraries via Selective Derivatization

The compound's three-point diversity vector (secondary amine, 4- and 5- positions of imidazole) makes it ideal for generating focused combinatorial libraries. Unlike simpler analogs, the N-methyl group locks the imidazole tautomer and the benzyl group provides a robust, UV-active handle for purification. This allows for rapid parallel synthesis and SAR exploration of Naamidine-like structures, a key advantage for hit-to-lead optimization campaigns [1].

Investigating Metal Chelation and Catalysis with Tunable Ligand Basicity

The distinct basicity of the exocyclic secondary amine, compared to the imidazole nitrogens, allows the compound to act as a semi-rigid, bidentate ligand. While the structural analog from the benzimidazole series has been used in magnesium(II) alkoxide complexes for ring-opening polymerization [1], this imidazole version offers a different electronic environment. This is relevant for researchers designing novel catalysts where the balance of sigma-donor and pi-acceptor properties is critical.

Quote Request

Request a Quote for Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.